molecular formula C22H21N7O3S B2877739 N-(4-(N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide CAS No. 1014045-93-2

N-(4-(N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

Cat. No. B2877739
CAS RN: 1014045-93-2
M. Wt: 463.52
InChI Key: INBDIBAGOPMBMO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridazine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridazine is a six-membered ring with two nitrogen atoms. These structures are often found in pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings can result in tautomeric forms .

Scientific Research Applications

Therapeutic Potential

Compounds containing imidazole, a five-membered heterocyclic moiety, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Imidazole containing compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole has shown significant anti-tubercular activity .

Antileishmanial Activity

Pyrazole-bearing compounds are known for their potent antileishmanial activities . For example, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .

Antimalarial Activity

Pyrazole derivatives have also shown potent antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Drug Development

The compound “N-(4-(N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide” could be used as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that the compound could be used in molecular docking studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some compounds containing a pyrazole ring have been found to inhibit FLT3 and CDK, which are proteins involved in cell growth and division .

Future Directions

The future directions for research on this compound could include further investigation into its biological activity and potential uses as a therapeutic agent. Given the biological activities of similar compounds, it could be a promising area of study .

properties

IUPAC Name

N-[4-[[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O3S/c1-15-13-14-29(27-15)22-12-11-21(25-26-22)24-18-3-5-19(6-4-18)28-33(31,32)20-9-7-17(8-10-20)23-16(2)30/h3-14,28H,1-2H3,(H,23,30)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBDIBAGOPMBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

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